(R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride
Description
Molecular Formula and Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄ClN₂O₂ |
| Molecular Weight | 312.83 g/mol |
| CAS Registry Number | Not listed in provided sources |
| Key Functional Groups | Boc-protected amine, benzyl substituent, hydrochloride salt |
The Boc group enhances solubility in organic solvents and prevents undesired reactions at the nitrogen during synthesis. The benzyl substituent introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets. X-ray crystallography of analogous piperazine derivatives reveals a chair conformation for the piperazine ring, with substituents occupying equatorial positions to minimize steric strain.
Historical Context in Piperazine Derivative Research
Piperazine derivatives have been studied since the 1940s, initially as antihelminthic agents. Benzylpiperazine (BZP), first synthesized in 1944, was explored for its stimulant properties but later abandoned due to adverse effects. The introduction of protective groups like carboxybenzyl (CBZ) and tert-butoxycarbonyl (Boc) in the 1970s revolutionized peptide and heterocycle synthesis, enabling precise control over reactivity and stereochemistry.
Key Milestones in Piperazine Chemistry
- 1944 : Synthesis of BZP by Burroughs Wellcome & Company.
- 1970s : Investigation of BZP as an antidepressant, highlighting piperazines’ central nervous system activity.
- 1980s–2000s : Development of chiral piperazine derivatives for asymmetric catalysis and pharmaceutical intermediates.
The (R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride exemplifies advancements in stereoselective synthesis. Asymmetric hydrogenation and enzymatic resolution techniques have enabled the production of enantiomerically pure piperazines, critical for drug candidates targeting G protein-coupled receptors (GPCRs) and ion channels.
Applications in Modern Chemistry
This compound serves as a precursor in synthesizing:
- Antipsychotics : Piperazine moieties are common in drugs like aripiprazole.
- Antivirals : Structural analogs inhibit viral protease enzymes.
- Ligands for asymmetric catalysis : Chiral piperazines facilitate enantioselective transformations.
Properties
CAS No. |
1217666-92-6 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 |
InChI Key |
SRMNSSCOEASXSF-GMUIIQOCSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride generally involves the reaction of piperazine with a Cbz-protected amino carbinol in the presence of hydrochloric acid. This reaction leads to the formation of the ®-1-Cbz-3-aminopyrrolidine intermediate, which is then treated with hydrogen chloride acid or other acids to obtain the final hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Drug Development
Piperazine-containing compounds, including (R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride, have been extensively studied for their pharmacokinetic properties. The piperazine moiety is often used to enhance solubility and bioavailability in drug formulations. Recent studies have highlighted the importance of piperazine derivatives in the development of drugs targeting central nervous system disorders, cancer therapies, and infectious diseases .
Table 1: Examples of Piperazine Derivatives in Drug Development
| Compound Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Palbociclib | Oncology | CDK4/6 inhibition |
| Agomelatine | Depression | Melatonergic and serotonergic activity |
| (R)-1-N-CBZ-2-BENZYLPIPERAZINE | CNS disorders | Modulation of neurotransmitter systems |
Therapeutic Uses
The therapeutic potential of this compound extends to various areas:
- CNS Disorders : This compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for treating mood disorders and schizophrenia .
- Antiviral Activity : Some studies indicate that piperazine derivatives may possess antiviral properties, potentially making them candidates for treating viral infections .
Case Study: Antidepressant Properties
A recent clinical trial investigated the effects of a piperazine derivative similar to this compound on patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo .
Case Study: Antiviral Research
Research conducted on a series of piperazine compounds demonstrated that certain derivatives exhibited antiviral activity against influenza viruses, suggesting potential for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with other chiral molecules in a stereospecific manner, influencing the outcome of chemical reactions. Its role as a deprotection reagent involves the removal of protecting groups from amine groups, facilitating further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride with key analogs:
Note: Molecular formula and weight for (R)-1-N-CBZ-2-BENZYLPIPERAZINE HCl are inferred from structural analogs in –3.
Key Observations :
- Core Structure : Piperazine derivatives (e.g., (R)-Benzyl 3-Methylpiperazine-1-carboxylate HCl) exhibit higher nitrogen content compared to piperidine analogs (e.g., N-Cbz-2-Piperidinecarboxylic acid), influencing their basicity and interaction with biological targets .
- Stability : Hydrochloride salts (e.g., (R)-Benzyl 3-Methylpiperazine-1-carboxylate HCl) require storage under inert gas at 2–8°C, suggesting sensitivity to moisture or oxidation, a trait likely shared by the target compound .
Biological Activity
(R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a carbobenzyloxy (CBZ) group and a benzyl moiety. The piperazine ring structure is known for its ability to interact with various biological targets, making it a significant scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that derivatives of benzylpiperazine can function as:
- Serotonin Receptor Modulators : The compound exhibits activity at serotonin receptors, particularly 5-HT1 and 5-HT2 subtypes, influencing mood and anxiety pathways .
- Dopamine Receptor Interactions : Similar to other piperazine derivatives, it may modulate dopaminergic signaling, which is crucial for its potential use in treating conditions such as depression and anxiety .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzylpiperazine, including this compound, exhibited significant antimicrobial properties against various pathogens. The agar-well diffusion method revealed inhibitory zones comparable to conventional antibiotics .
- Neuropharmacological Effects : Research indicated that the compound could act as a stimulant, increasing auditory vigilance and heart rate. This activity is believed to be mediated through serotonin uptake inhibition and antagonism at specific receptor sites .
- Cytotoxicity Studies : In vitro studies showed that this compound selectively inhibited cancer cell proliferation. The compound was tested against several cancer cell lines, demonstrating promising results in reducing viability .
- Pain Management Potential : The compound has been evaluated for its analgesic properties in animal models, showing effectiveness comparable to established pain relievers. This suggests potential therapeutic applications in pain management .
Q & A
Q. What are the recommended protocols for synthesizing (R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride in an academic laboratory?
- Methodological Answer : Synthesis typically involves enantioselective protection of the piperazine core. A common approach is to react (R)-2-benzylpiperazine with benzyl chloroformate (CBZ-Cl) under basic conditions (e.g., pyridine or triethylamine) in anhydrous tetrahydrofuran (THF). After refluxing for 12–18 hours, the product is precipitated using hydrochloric acid and purified via recrystallization from ethanol/water mixtures. Ensure inert gas (N₂) purging to prevent oxidation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Stability tests under accelerated conditions (40°C/75% RH for 6 months) are recommended to establish shelf-life .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify stereochemistry and benzyl/CBZ group integration.
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at expected m/z).
- High-Performance Liquid Chromatography (HPLC) : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to assess enantiomeric purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Discrepancies may arise from residual solvents, stereochemical impurities, or hydrate formation. Perform:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify unexpected couplings.
- Dynamic Vapor Sorption (DVS) to detect hydrate formation.
- X-ray Crystallography for absolute configuration confirmation if ambiguity persists .
Q. What strategies optimize enantiomeric purity during scale-up synthesis?
- Methodological Answer :
- Chiral Catalysis : Use (R)-BINOL-derived catalysts for asymmetric CBZ protection.
- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates in polar aprotic solvents (e.g., acetonitrile) to enhance enantiomeric excess.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to adjust reaction parameters .
Q. How should researchers design assays to evaluate biological activity while mitigating false positives?
- Methodological Answer :
- Counter-Screening : Include a non-chiral analog (e.g., racemic mixture) to distinguish stereospecific effects.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.
- Off-Target Profiling : Use kinase or GPCR panels to assess selectivity. Reference negative controls (e.g., vehicle-treated cells) to rule out assay artifacts .
Q. What methodologies validate the compound’s impurity profile under ICH guidelines?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products.
- LC-MS/MS : Quantify impurities at ≤0.1% using a C18 column (gradient: 0.1% formic acid in water/acetonitrile).
- Reference Standards : Compare against pharmacopeial impurities (e.g., EP or USP monographs) for structural confirmation .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Standardized Protocols : Pre-equilibrate all reagents (e.g., buffers, enzymes) to 25°C before assays.
- Statistical Power Analysis : Use ≥3 independent replicates (n=6 per group) to ensure significance (p<0.05).
- Blinded Analysis : Assign coded samples to eliminate observer bias. Tools like GraphPad Prism® aid in rigorous statistical evaluation .
Q. What open-data practices balance transparency with patient privacy in preclinical studies?
- Methodological Answer :
- De-Identification : Remove metadata linking compounds to specific patient cohorts.
- Data Access Committees (DACs) : Implement tiered access (e.g., via FAIR principles) for sensitive datasets.
- Consent Clauses : Include explicit language in IRB-approved forms allowing anonymized data sharing .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
